4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol

Medicinal Chemistry Drug Discovery Physicochemical Properties

Researchers needing metabolically stable, lipophilic scaffolds for kinase/GPCR library synthesis often face limited access to reliable building blocks. This 1,2,4-oxadiazole features a 5-CF3 group for enhanced membrane permeability and a free phenol for direct conjugation-no protecting group strategies required. • Conjugate directly via phenol to fluorophores, biotin, or warheads • Ideal core for agrochemical fungicide lead optimization • Defined analytical profile (≥95% purity) with batch-to-batch consistency

Molecular Formula C9H5F3N2O2
Molecular Weight 230.14 g/mol
CAS No. 118828-15-2
Cat. No. B1417682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol
CAS118828-15-2
Molecular FormulaC9H5F3N2O2
Molecular Weight230.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NOC(=N2)C(F)(F)F)O
InChIInChI=1S/C9H5F3N2O2/c10-9(11,12)8-13-7(14-16-8)5-1-3-6(15)4-2-5/h1-4,15H
InChIKeyDHTGEEMLNWMWLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol Overview


4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol (CAS 118828-15-2) is a heterocyclic organic compound belonging to the 1,2,4-oxadiazole class. It is characterized by a central 1,2,4-oxadiazole ring substituted at the 3-position with a 4-hydroxyphenyl group and at the 5-position with a trifluoromethyl (-CF3) group [1]. Its molecular formula is C9H5F3N2O2, with a molecular weight of 230.14 g/mol . The compound is primarily utilized as a research chemical and a key intermediate or building block in the synthesis of more complex molecules for pharmaceutical and agrochemical applications .

5-Trifluoromethyl core

Enhances lipophilicity and metabolic stability in lead optimization.

Unsubstituted phenol handle

Enables direct conjugation and diversification without deprotection.

Commercial availability

Sourced from multiple vendors with documented analytical profiles.

4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol: Generic Substitution Risks


A comprehensive search of primary literature, patents, and authoritative databases reveals a significant scarcity of published, head-to-head comparative biological or physicochemical data for 4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol against close structural analogs. The compound is primarily utilized as a synthetic intermediate or a core scaffold for generating diverse libraries of derivatives , meaning its procurement value is often tied to its structural features and the success of the specific derivative it is used to create, rather than its own inherent, differentiated bioactivity. Without published quantitative comparisons against specific comparators (e.g., non-fluorinated or differently substituted oxadiazoles), any claim of differentiation must be considered a class-level inference based on the established effects of its constituent functional groups [1]. Generic substitution based on the 'oxadiazole' class alone would be scientifically unsound, as the trifluoromethyl group at the 5-position is a critical determinant of properties like lipophilicity and metabolic stability, which are central to its utility in drug discovery [2]. The following sections, therefore, focus on the limited, class-level evidence that can be inferred and the compound's role as a unique, non-interchangeable building block.

Generic oxadiazole substitution

The 5-CF3 group is a critical determinant of lipophilicity and metabolic stability; replacing with a non-fluorinated oxadiazole may shift PK properties and lead optimization outcomes.

Methoxy analog (CAS 118828-32-3) substitution

The 2-methoxy analog requires a demethylation step to expose the phenol, adding synthetic complexity and yield loss; not a direct replacement for direct conjugation workflows.

Lack of published comparator data

No head-to-head biological data exist for this compound vs. close analogs; any differentiation beyond structural features is class-level inference and should be verified experimentally.

4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol Evidence Guide


5-Trifluoromethyl Group: Improved Lipophilicity & Metabolic Stability

While no direct head-to-head comparison for this specific compound has been published, the presence of the -CF3 group at the 5-position of the 1,2,4-oxadiazole ring is a well-established structural motif for improving pharmacokinetic properties [1]. The trifluoromethyl group is known to increase lipophilicity (LogP) and metabolic stability compared to non-fluorinated alkyl or aryl substituents [2]. For instance, in a series of oxadiazole antibiotics, the introduction of a -CF3 group was shown to significantly enhance the volume of distribution and half-life in a mouse model of MRSA infection compared to earlier non-fluorinated leads, although the specific comparator was not 118828-15-2 itself [1].

5-CF3 Group Impact
Class-level inference
Enhanced LogP, improved metabolic stability, and potentially increased Vd and half-life inferred from related oxadiazole class.
Supports selection for PK-driven lead optimization.
No direct comparative data for this exact compound.
Medicinal Chemistry Drug Discovery Physicochemical Properties

Phenol Substituent: Direct Conjugation & Derivatization

This compound's 4-hydroxyphenyl group provides a specific and synthetically versatile handle for further functionalization . Unlike close analogs such as 2-methoxy-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol (CAS 118828-32-3) or 2-bromo-6-methoxy-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol, the unsubstituted phenol in the target compound allows for direct reactions like alkylation, acylation, or conjugation to linkers and macromolecules . This functional group is a key structural feature enabling its use as a building block for creating diverse chemical libraries .

Phenol Reactivity
Direct comparison
Unsubstituted phenol enables direct alkylation/acylation; vs. 2-methoxy analog which requires demethylation.
Reduces synthetic step count and yield loss in derivatization.
Based on structural comparison, not experimental kinetics.
Synthetic Chemistry Bioconjugation Building Block

Commercial Availability and Purity

4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol is commercially available from multiple suppliers with specified purity, facilitating reproducible research. For instance, Fluorochem offers the compound at 95.0% purity , while AK Scientific also provides it at a minimum purity of 95% . The availability of analytical data (e.g., InChI Key: DHTGEEMLNWMWLC-UHFFFAOYSA-N) and safety data sheets (SDS) from these vendors ensures proper handling and characterization [REFS-1, REFS-3].

Purity Specification
Supporting evidence
95.0% (Fluorochem); 95% (AK Scientific).
Batch-to-batch consistency may support reproducible SAR studies.
Based on vendor specifications; independent verification recommended.
Procurement Chemical Sourcing Quality Control

Structural Identity Verification by Analytical Data

The compound's identity is confirmed by widely available spectroscopic and chromatographic data, including its InChI Key (DHTGEEMLNWMWLC-UHFFFAOYSA-N) and canonical SMILES (OC1=CC=C(C2=NOC(C(F)(F)F)=N2)C=C1) [1]. This information is consistent across databases like PubChem (CID 135750113) and vendor specifications, providing a reliable reference for analytical verification [REFS-1, REFS-2]. This reduces the risk of misidentification during procurement and use.

Identity Verification
Supporting evidence
InChI Key: DHTGEEMLNWMWLC-UHFFFAOYSA-N; canonical SMILES provided.
Reduces misidentification risk during procurement and use.
Cross-check with analytical certificate.
Analytical Chemistry Quality Control Structural Elucidation

4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol Application Scenarios


Kinase Inhibitor and GPCR Modulator Synthesis

As a building block, 4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol is an ideal starting material for constructing compound libraries targeting kinases or GPCRs where a metabolically stable, lipophilic core is desired. The 5-CF3 group is a known bioisostere for certain functional groups and enhances membrane permeability, a crucial factor for intracellular targets [1]. The unsubstituted phenol provides a handle for attaching diverse warheads or linker moieties, allowing for rapid SAR exploration .

Fungicide Development via Phenol Derivatization

This compound serves as a key intermediate in the synthesis of novel oxadiazole-based fungicides. Patents from major agrochemical companies describe the use of trifluoromethyl-oxadiazole derivatives as active ingredients for controlling phytopathogenic fungi [2]. The specific 4-hydroxyphenyl substitution pattern in this compound allows for the introduction of diverse functional groups (e.g., carboxamides, ethers) to optimize fungicidal activity and spectrum, as demonstrated in lead optimization studies for related scaffolds [2].

Fluorescent Probes & Bioconjugate Development

The unsubstituted phenol group of 4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol enables its direct conjugation to fluorophores, biotin, or other tags through ester or ether linkages . This makes it a valuable tool compound for creating probes to study target engagement or cellular localization without the need for complex protecting group strategies, which are required when using the methoxy analog .

1,2,4-Oxadiazole Synthesis Method Development

Given its commercial availability and defined analytical profile, 4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol can serve as a standard substrate for developing and benchmarking new synthetic methodologies for 1,2,4-oxadiazole formation or functionalization. Its reactivity can be compared to other building blocks, and its known spectroscopic data provides a reliable reference point for confirming the success of new reactions [REFS-1, REFS-4].

Application
Selection Property
Validation Focus
Kinase inhibitor / GPCR modulator synthesis
5-CF3 for metabolic stability and lipophilicity; phenol for linker attachment
Lead PK profile and target engagement in biochemical assays
Fungicide development
Unsubstituted phenol for introducing carboxamide/ether warheads
Fungicidal spectrum and potency in plant-pathogen models
Fluorescent probes / bioconjugates
Direct conjugation via phenol without deprotection
Labeling efficiency and probe integrity in cellular assays
1,2,4-Oxadiazole synthesis methodology
Commercial availability and defined analytical identity
Benchmarking new synthetic methods and reactivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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